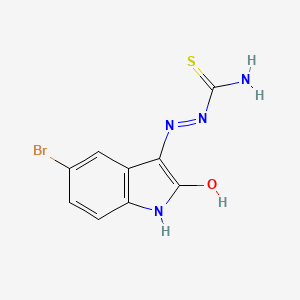

5-Bromoisatin, 3-thiosemicarbazide

Description

Significance of Isatin (B1672199) and Thiosemicarbazide (B42300) Scaffolds in Chemical Science

The isatin scaffold, a bicyclic molecule composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged structure in medicinal chemistry. ijpsr.comresearchgate.net First identified in 1841, isatin and its derivatives are recognized for a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. researchgate.netmdpi.com The unique structure of isatin, featuring ketone groups at positions 2 and 3 and a reactive nitrogen atom, allows for diverse chemical modifications, making it a versatile starting point for the synthesis of new bioactive compounds. mdpi.comthieme-connect.com

Similarly, the thiosemicarbazide scaffold and its derivatives, thiosemicarbazones, have been a subject of scientific interest since the 19th century. mdpi.com Characterized by the -NH-CS-NH-NH2 group, these compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects. mdpi.comresearchgate.netresearchgate.net The ability of thiosemicarbazones to chelate metal ions is also a key aspect of their biological function. The hybridization of these two potent scaffolds in 5-Bromoisatin (B120047), 3-thiosemicarbazide aims to leverage their individual strengths to create a compound with potentially synergistic or novel therapeutic properties. benthamdirect.com

Historical Context and Evolution of Research on 5-Bromoisatin Derivatives

Research into isatin-based thiosemicarbazones has a history spanning several decades. The synthesis of isatin-β-thiosemicarbazones through the condensation of isatin and a thiosemicarbazide has been a known chemical transformation for a considerable time. nih.gov Early antiviral research, for instance, saw the development of methisazone (B1676394) (N-methyl-isatin-β-thiosemicarbazone). nih.gov

The focus on halogenated isatin derivatives, such as 5-bromoisatin, gained traction due to the observation that such substitutions could enhance biological activity. umz.ac.ir 5-Bromoisatin itself is a versatile intermediate in organic synthesis, used to create more complex molecules. ontosight.ai Its synthesis is typically achieved through the bromination of isatin. umz.ac.irontosight.ai Reports from as early as 1952 describe the synthesis of 5-bromoisatin-3-thiosemicarbazone. iucr.orgiucr.orgnih.gov Over the years, research has evolved from simple synthesis to the creation of a diverse library of 5-bromoisatin derivatives, including Schiff bases and various heterocyclic compounds, to explore their potential in different therapeutic areas. researchgate.netresearchgate.net Studies have shown that 5-bromo isatin derivatives can exhibit increased cytotoxic activity and selectivity, making them promising candidates for anticancer research. jocpr.com

Current Research Landscape and Academic Challenges Related to the Compound

The contemporary research landscape for 5-Bromoisatin, 3-thiosemicarbazide and its analogues is vibrant and multifaceted. Scientists are actively synthesizing and evaluating new derivatives for a range of biological activities. For instance, recent studies have focused on creating novel 5-bromoisatin-based thiosemicarbazones and testing their efficacy as antimicrobial and antibiofilm agents. tandfonline.com One study detailed the synthesis of 1-(5′-Bromoisatin)-4-(4′-fluorophenyl)-3-thiosemicarbazone, highlighting the ongoing efforts to create and characterize new molecules within this class. scispace.com

A significant area of investigation is the potential of these compounds as anticancer agents. Research has demonstrated that derivatives of 5-bromoisatin show potent antitumor activities against various human tumor cell lines. jocpr.com Furthermore, some isatin-β-thiosemicarbazones have been identified for their selective activity against multidrug-resistant cancer cells, a major challenge in oncology. nih.gov

Despite the promising results, several academic challenges remain. A key challenge is to understand the precise mechanism of action of these compounds. While the individual scaffolds have known biological targets, the exact molecular interactions of the hybrid molecule need further elucidation. nih.gov Another challenge lies in optimizing the structure to enhance potency and selectivity while minimizing potential toxicity. nih.gov Overcoming drug resistance is another critical hurdle that researchers aim to address through the rational design of new this compound derivatives. nih.gov Future research will likely focus on computational modeling and molecular docking studies to better predict the bioactivity of new compounds and to refine their structures for improved therapeutic outcomes. researchgate.net

Compound Information Table

| Compound Name |

| 5-Bromoisatin |

| This compound |

| 1-(5′-Bromoisatin)-4-(4′-fluorophenyl)-3-thiosemicarbazone |

| Methisazone (N-methyl-isatin-β-thiosemicarbazone) |

| 5-chloroisatin (B99725) N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazone |

| 5-bromoisatin N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazone |

| 5,7-dibromoisatin N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazone |

| N-benzyl-5-bromo-3-[(imine aceto) urea]-2-oxo indole (B1671886) |

| N-benzyl-5-bromo-3-[(imine aceto) thiourea]-2-oxo indole |

Properties of 5-Bromoisatin

| Property | Value | Source |

| Molecular Formula | C8H4BrNO2 | ontosight.ai |

| Alternate Name | 5-Bromoindoline-2,3-dione | ontosight.ai |

| Appearance | Yellow solid | core.ac.uk |

| Melting Point | 246-247 °C | core.ac.uk |

| Primary Use | Intermediate in organic synthesis | ontosight.ai |

Properties

IUPAC Name |

(5-bromo-2-hydroxy-1H-indol-3-yl)iminothiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4OS/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3,12,15H,(H2,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAKCQDISKEWPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)O)N=NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization

The construction of 5-bromoisatin (B120047), 3-thiosemicarbazide begins with the synthesis and modification of its precursor, 5-bromoisatin. This involves the strategic introduction of a bromine atom onto the isatin (B1672199) scaffold and potential modifications at the nitrogen position.

Synthesis of 5-Bromoisatin Precursors: Bromination Strategies for Isatin

The primary method for synthesizing 5-bromoisatin is through the direct electrophilic bromination of isatin (1H-indole-2,3-dione). The regioselectivity of this reaction is crucial, with the 5-position being the favored site of substitution due to the directing effects of the heterocyclic ring system.

Several brominating agents have been employed for this transformation, each with its own set of advantages and disadvantages concerning yield, reaction time, and conditions. Commonly used reagents include N-bromosuccinimide (NBS), which can be used in dimethylformamide (DMF), and pyridinium (B92312) bromochromate (PBC). The reaction with PBC in glacial acetic acid is reported to be efficient, producing 5-bromoisatin as the sole product in high yield (89%) with a short reaction time of 20 minutes at 90°C. Other reagents like N-bromocaprolactam and N-bromosaccharin have also been utilized. An alternative approach involves the one-pot bromination and oxidation of indoles using an N-bromosuccinimide-dimethyl sulfoxide (B87167) (NBS-DMSO) reagent system.

The choice of brominating agent and reaction conditions can significantly impact the outcome. For instance, while some methods may result in lower yields or longer reaction times, the use of PBC offers a simple and efficient alternative.

N-Substitution Reactions on 5-Bromoisatin

Further derivatization of 5-bromoisatin can be achieved through substitution at the N-1 position of the indole (B1671886) ring. This is typically accomplished by deprotonating the N-H group with a suitable base, followed by quenching with an electrophile.

A common method involves the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). The resulting sodium salt of 5-bromoisatin can then be reacted with various alkyl or benzyl (B1604629) halides to introduce a substituent at the nitrogen atom. For example, N-benzyl-5-bromoisatin can be prepared by reacting the sodium salt of 5-bromoisatin with benzyl chloride. This N-substitution is a key step in creating a diverse library of 5-bromoisatin derivatives for further reaction.

Condensation Reactions with 3-Thiosemicarbazide

The final step in the synthesis of the target compound is the condensation of the C-3 carbonyl group of 5-bromoisatin with the primary amine of 3-thiosemicarbazide. This reaction forms a C=N double bond, resulting in the corresponding thiosemicarbazone.

General Reaction Pathways for Thiosemicarbazone Formation

The formation of isatin-β-thiosemicarbazones is a well-established reaction. nih.gov The general pathway involves the nucleophilic attack of the terminal amino group of thiosemicarbazide (B42300) on the electrophilic C-3 carbonyl carbon of the isatin ring. This is followed by a dehydration step, which is often acid-catalyzed, to yield the stable thiosemicarbazone product. This condensation is a type of Schiff base formation. researchgate.net

The reaction can be represented as follows:

5-Bromoisatin + 3-Thiosemicarbazide → 5-Bromoisatin, 3-thiosemicarbazone + H₂O

This reaction can also be carried out with N-substituted 5-bromoisatin derivatives to produce N-substituted 5-bromoisatin, 3-thiosemicarbazones. core.ac.uk

Influence of Reaction Conditions (Solvent, Catalyst, Temperature) on Yield and Selectivity

The efficiency and outcome of the condensation reaction are significantly influenced by the chosen reaction conditions.

Solvent: Ethanol (B145695) is a commonly used solvent for this reaction, often heated to reflux. nih.goviucr.org The solubility of both reactants in the chosen solvent is a key consideration for achieving a good reaction rate.

Catalyst: The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, to facilitate the dehydration step. nih.govresearchgate.net Citric acid has also been reported as an environmentally friendly and biodegradable catalyst for similar three-component reactions involving isatins and thiosemicarbazide. rsc.org

Temperature: The reaction is generally carried out at elevated temperatures, with refluxing conditions being common to drive the reaction to completion. nih.goviucr.org Microwave irradiation has also been employed as an alternative heating method to potentially shorten reaction times and improve yields. core.ac.uk

The careful optimization of these parameters is crucial for maximizing the yield and purity of the desired 5-bromoisatin, 3-thiosemicarbazone product.

Preparation of Substituted 3-Thiosemicarbazide Analogues

To generate a wider array of derivatives, substituted 3-thiosemicarbazides can be used in the condensation reaction. These analogues are typically synthesized by reacting a substituted isothiocyanate with hydrazine (B178648) hydrate (B1144303). nih.gov For instance, 4-phenylthiosemicarbazide (B147422) can be prepared and then reacted with 5-bromoisatin to yield 5-bromoisatin-3-(4-phenyl)thiosemicarbazone. iucr.org

Another approach to creating N4-substituted isatin-3-thiosemicarbazones involves a one-step reaction of a common intermediate, methyl 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-hydrazinecarbodithioate, with various amines. nih.govresearchgate.net This intermediate is prepared by condensing isatin with methyl 1-hydrazinecarbodithioate. nih.govresearchgate.net

The synthesis of these substituted thiosemicarbazide analogues allows for the systematic modification of the thiosemicarbazone moiety, enabling the exploration of structure-activity relationships in medicinal chemistry research.

Synthesis of Novel Heterocyclic Derivatives

The versatile scaffold of 5-Bromoisatin, 3-thiosemicarbazide serves as a crucial starting material for the synthesis of a variety of novel heterocyclic derivatives. Through carefully designed synthetic routes, the isatin and thiosemicarbazide moieties can be elaborated into more complex ring systems, including triazoles, thiazoles, and oxazolines, among other fused heterocycles. These derivatization strategies are pivotal in medicinal chemistry for creating libraries of compounds with diverse biological activities.

The transformation of this compound into triazole derivatives is a significant synthetic pathway. The cyclization is often achieved by treating the thiosemicarbazide derivative under specific reaction conditions. For instance, cyclization of acyl derivatives of thiosemicarbazide in an alkaline medium is a known method for producing 1,2,4-triazole (B32235) derivatives. ptfarm.pl

One approach involves the reaction of N-benzyl-5-bromoisatin with ethyl glycinate (B8599266) to form a Schiff base, which is then converted to a thiosemicarbazide derivative. This derivative can undergo cyclization in the presence of a 4N sodium hydroxide (B78521) solution to yield the corresponding 1,2,4-triazole. researchgate.netuobaghdad.edu.iq Another strategy involves reacting the hydrazide derivative of N-benzyl-5-bromo-3-(imino acetate)-2-oxo indole with carbon disulfide in an alkaline potassium hydroxide solution. The resulting potassium salt is then treated with hydrazine hydrate to furnish a triazole derivative. researchgate.netuobaghdad.edu.iq

Furthermore, the reaction of 5-bromoisatin with thiosemicarbazide can lead to the formation of 8-Bromo-5H-dihydro-1,2,4-triazino[5,6-b]indole-3-thione through a cyclization process. lookchem.com This fused heterocyclic system incorporates the triazole moiety into the isatin core. The synthesis of isatin-triazole hybrids can also be achieved via copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), which are then converted to their thiosemicarbazone derivatives. rsc.org

A prominent method for synthesizing thiazole (B1198619) derivatives from this compound involves its condensation with α-haloketones, such as various substituted phenacyl bromides. nanobioletters.comrsc.org This reaction typically proceeds by refluxing the 5-bromoisatin thiosemicarbazone with an equimolar amount of the phenacyl bromide in ethanol. nanobioletters.com The reaction can be facilitated by an acidic catalyst, like a few drops of hydrochloric acid, during the initial formation of the thiosemicarbazone. nanobioletters.com An alternative one-pot, three-component reaction of 5-bromoisatin, thiosemicarbazide, and an α-bromoketone in the presence of citric acid in ethanol also yields the corresponding thiazolylhydrazonoindolin-2-ones in good to excellent yields. rsc.org

Another synthetic route involves the reaction of the 5-bromoisatin thiosemicarbazone with hydrazonoyl chlorides in refluxing dioxane with triethylamine (B128534) as a base. nih.gov This method leads to the formation of isatin-decorated thiazole derivatives. nih.gov These synthetic strategies allow for the introduction of a wide range of substituents onto the thiazole ring, enabling the fine-tuning of the molecule's properties.

Below is a table summarizing various thiazole derivatives synthesized from this compound and their corresponding yields and melting points.

| Compound Name | Yield (%) | Melting Point (°C) | Reference |

| (Z)-3-(2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazono)-5-bromoindolin-2-one | 82 | 207-209 | nanobioletters.com |

| (Z)-3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazono)-5-bromoindolin-2-one | 85 | 218-220 | nanobioletters.com |

| 5-Bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one | 76 | 305 | nih.gov |

| 5-Bromo-3-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazono)indolin-2-one | 65 | 325 | nih.gov |

| (3Z)-5-Bromo-3-((5-(2-(4-fluorophenyl)hydrazono)-4-methylthiazol-2(5H)-ylidene)hydrazono)indolin-2-one | 74 | 247-249 | nih.gov |

| (3Z)-5-Bromo-3-((4-methyl-5-(2-(p-tolyl)hydrazono)thiazol-2(5H)-ylidene)hydrazono)indolin-2-one | 67 | 303-305 | nih.gov |

The derivatization of this compound extends to the synthesis of oxazoline (B21484) and other fused heterocyclic systems. For instance, N-benzyl-5-bromo-3-(imino acetohydrazide)-2-oxo indole, a derivative of 5-bromoisatin, can be reacted with phenylisocyanate. The resulting product undergoes cyclization with p-bromophenacyl bromide to yield an oxazoline derivative. researchgate.netuobaghdad.edu.iq A similar pathway using phenylisothiocyanate leads to the formation of a thiazoline (B8809763) derivative. uobaghdad.edu.iq

Another approach to synthesizing oxazole (B20620) and thiazole derivatives starts with 5-bromo-3-(ethyl imino acetate)-2-oxo indole, obtained from the reaction of 5-bromoisatin with ethyl glycinate. researchgate.net This intermediate is then reacted with urea (B33335) or thiourea (B124793), and the subsequent cyclization with p-bromophenacyl bromide affords the corresponding oxazole or thiazole derivatives. researchgate.net

The reactivity of the isatin core also allows for the construction of fused heterocyclic systems. Coupling of 5-bromoisatin with thiosemicarbazide can lead to the formation of 3-mercapto-5H-1,2,4-triazino[5,6-b]indoles, which are fused heterocycles of significant interest. smolecule.com

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Coordination Modes of 5-Bromoisatin (B120047) 3-Thiosemicarbazone

5-Bromoisatin 3-thiosemicarbazone is a multifaceted ligand possessing several potential donor sites: the keto oxygen of the isatin (B1672199) ring, the azomethine nitrogen, and the thione/thiol sulfur of the thiosemicarbazide (B42300) moiety. uitm.edu.mynih.gov This structure allows it to exhibit different coordination modes, primarily acting as a bidentate or tridentate chelating agent.

The coordination behavior is heavily influenced by the existence of tautomeric forms, specifically the thione (C=S) and thiol (C-SH) forms. In the solid state and in solution, the ligand typically exists in the thione form. Upon complexation with a metal ion, it can deprotonate and coordinate via the thiolato sulfur, forming a stable chelate ring.

The most common coordination involves the azomethine nitrogen and the thioketo sulfur atoms. upm.edu.myckthakurcollege.netresearchgate.nettsijournals.com This NS bidentate coordination is prevalent in many complexes. upm.edu.myresearchgate.net In some cases, the isatin carbonyl oxygen also participates in bonding, leading to a tridentate ONS coordination. researchgate.net This tridentate behavior can result in the formation of stable six-membered chelate rings with the metal ion. The specific coordination mode adopted often depends on the metal ion, the reaction conditions, and the presence of other co-ligands. tsijournals.com The steric and electronic effects of the bromo substituent on the isatin ring can also influence the ligand's coordination properties and the stability of the resulting complexes.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 5-Bromoisatin 3-thiosemicarbazone is generally achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent, often ethanol (B145695), under reflux. ckthakurcollege.nettsijournals.comjoac.info The resulting complexes are typically colored, solid materials that can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

Complexes with Transition Metals (e.g., Pd(II), Fe(III), Co(III), Mn(III), Cr(III), Zn(II), Ni(II))

A range of transition metal complexes of 5-Bromoisatin 3-thiosemicarbazone and its derivatives have been synthesized and studied.

Palladium(II) Complexes: Pd(II) complexes have been synthesized and are generally found to be diamagnetic, consistent with a square planar geometry. researchgate.netresearchgate.net Spectroscopic analysis shows that the ligand behaves as a bidentate agent, coordinating through the azomethine nitrogen and the thioketo sulfur. researchgate.nettsijournals.com

Iron(III) and Cobalt(III) Complexes: Schiff bases derived from 5-bromoisatin have been used to synthesize Fe(III) and Co(III) complexes. joac.info9vom.in9vom.in Studies indicate that these complexes often exhibit an octahedral geometry, with the ligand acting in a tridentate or bidentate fashion. 9vom.in9vom.in Fe(III) complexes are typically paramagnetic, whereas Co(III) complexes are diamagnetic. joac.info9vom.in

Manganese(III) and Chromium(III) Complexes: Complexes of Mn(III) and Cr(III) with Schiff bases from 5-substituted isatins have been prepared and characterized. 9vom.in Spectroscopic and magnetic data suggest an octahedral geometry for these complexes, with the ligand coordinating as a uninegative tridentate species through O/S/N donor atoms. 9vom.in

Zinc(II) Complexes: Zn(II) complexes with isatin-3-thiosemicarbazones have been reported to possess a tetrahedral geometry, with the ligand coordinating through the imino nitrogen and the thiolato sulfur atoms. researchgate.net

Nickel(II) Complexes: Ni(II) complexes have been synthesized and can adopt different geometries. tsijournals.com A mixed ligand complex of Ni(II) containing a 5-bromoisatin derivative was found to have a distorted octahedral geometry based on magnetic moment measurements. tsijournals.comtsijournals.com The ligand typically coordinates through the nitrogen and sulfur atoms, and in some cases, the isatin oxygen as well. tsijournals.com

The table below summarizes key infrared (IR) spectral data for the ligand and some of its metal complexes, demonstrating the shifts upon coordination.

| Compound/Complex | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-S) (cm⁻¹) | Reference |

| 5-Bromoisatin 3-thiosemicarbazone (Ligand) | ~1618 | ~835 | - | - | tsijournals.comtsijournals.com |

| [Pd(L)₂]Cl₂ | ~1598 | ~805 | ~520 | ~430 | researchgate.net |

| [Ni(L₁)(L₂)Cl₂] (L₂ = 5-bromo derivative) | ~1618 (shift) | - | ~526 | - | tsijournals.com |

| [Cu(L)₂] | ~1600 | ~810 | ~515 | ~425 | joac.info |

Note: 'L' represents the deprotonated form of 5-Bromoisatin 3-thiosemicarbazone. L₁ is the isatin phenylhydrazone and L₂ is the 5-bromoisatin phenylhydrazone in the mixed ligand complex.

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these coordination compounds. While specific crystal structure data for a simple metal complex of 5-Bromoisatin 3-thiosemicarbazone is not abundant in the provided results, studies on closely related compounds provide significant insights.

For instance, the crystal structure of a disulfide-bridged dimer formed from S-benzyl-2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinecarbodithioate has been determined. uitm.edu.my This analysis confirmed that the condensation reaction occurs at the C3 carbonyl position of the isatin ring and provided precise bond lengths and angles for the 5-bromoisatin moiety within a complex structure. upm.edu.myuitm.edu.my

In studies of related metal complexes, such as those with Ni(II) and Cu(II), distorted octahedral and square planar geometries are common. upm.edu.myupm.edu.my For example, Ni(II) and Co(II) complexes of S-methyldithiocarbazate Schiff bases of isatin were found to have a distorted octahedral structure. upm.edu.my Palladium(II) complexes with similar thiosemicarbazone ligands consistently show a square planar geometry. researchgate.netresearchgate.net The expected bond distances would be in the range of M-S (approx. 2.2-2.4 Å) and M-N (approx. 2.0-2.2 Å), typical for such coordination complexes. The planarity of the ligand system, particularly the isatin and chelate rings, is a key feature revealed by these structural studies. uitm.edu.my

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of the metal complexes of 5-Bromoisatin 3-thiosemicarbazone are dictated by the nature of the central metal ion, its oxidation state, and the coordination geometry. These properties are typically investigated using electronic (UV-Vis) spectroscopy and magnetic susceptibility measurements.

Magnetic Properties: The magnetic behavior of these complexes provides valuable information about their electronic structure.

Fe(III) complexes are generally high-spin and paramagnetic, consistent with an octahedral environment. 9vom.in

Co(III) complexes are typically low-spin and diamagnetic, which is characteristic of an octahedral geometry. 9vom.in

Ni(II) complexes in an octahedral geometry are paramagnetic with two unpaired electrons, exhibiting magnetic moments around 2.9-3.4 B.M. tsijournals.com Square planar Ni(II) complexes, however, are diamagnetic.

Cu(II) complexes (d⁹ configuration) are paramagnetic with one unpaired electron. Their magnetic moments are usually in the range of 1.7-2.2 B.M., and the value can help distinguish between different geometries. tsijournals.com

Pd(II) complexes are diamagnetic, which supports a square planar geometry. researchgate.net

The table below presents a summary of the magnetic and electronic spectral data for representative metal complexes.

| Complex | Metal Ion | Magnetic Moment (μ_eff, B.M.) | Geometry | Key Electronic Transitions (nm) | Reference |

| [Fe(L)₂(H₂O)₂]Cl | Fe(III) | Paramagnetic | Octahedral | Charge Transfer | 9vom.in |

| [Co(L)₂(H₂O)₂]Cl | Co(III) | Diamagnetic | Octahedral | ⁴T₁g(F)→⁴T₂g(F), ⁴T₁g(F)→⁴A₂g(F), ⁴T₁g(F)→⁴T₂g(P) | jcsp.org.pk |

| [Cr(L)₂(H₂O)₂]Cl | Cr(III) | Paramagnetic | Octahedral | ⁴A₂g(F)→⁴T₁g(F), ⁴A₂g(F)→⁴T₂g(F), ⁴A₂g(F)→⁴T₁g(P) | 9vom.injcsp.org.pk |

| [Ni(L₁)(L₂)Cl₂] (L₂ = 5-bromo derivative) | Ni(II) | ~2.94 | Distorted Octahedral | ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | tsijournals.comtsijournals.com |

| [Pd(L)₂]Cl₂ | Pd(II) | Diamagnetic | Square Planar | ¹A₁g → ¹A₂g, ¹A₁g → ¹B₁g, ¹A₁g → ¹E₁g | ckthakurcollege.netresearchgate.net |

| [Cu(L)₂] | Cu(II) | ~1.75 | Tetrahedral | d-d transitions, Charge Transfer | joac.info |

Note: 'L' represents the respective Schiff base ligand.

Electronic Spectra: The UV-Vis spectra of these complexes show bands arising from both intra-ligand (π→π* and n→π*) and d-d transitions. The intra-ligand bands are typically observed at higher energies (in the UV region), while the d-d transitions, which are characteristic of the metal ion and its geometry, appear at lower energies (in the visible region). The positions of these d-d bands are used to calculate ligand field parameters and confirm the geometry of the complexes. For instance, the spectra of Ni(II) octahedral complexes show three characteristic spin-allowed transitions. tsijournals.com

Ligand-Metal Ion Interaction Dynamics

The interaction between 5-Bromoisatin 3-thiosemicarbazone and metal ions involves the formation of coordinate bonds, which can be further understood through computational and stability studies.

Computational Studies: Density Functional Theory (DFT) calculations have been employed to study the geometrical structure, physical properties, and electronic nature of related Schiff bases and their complexes. researchgate.netscienceandnature.org These theoretical studies can corroborate experimental findings and provide deeper insights into the ligand-metal bonding. For a Schiff base derived from 5-Bromo-isatin, DFT calculations have shown that the molecule is nearly planar, which facilitates its adsorption and interaction with metal surfaces or ions. scienceandnature.org Such calculations can determine the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic aspects of coordination. The HOMO is often located on the electron-donating groups (like sulfur and nitrogen), while the LUMO may be distributed over the aromatic system.

Stability of Complexes: The formation of chelate rings, typically five- or six-membered, upon coordination of 5-Bromoisatin 3-thiosemicarbazone to a metal ion contributes significantly to the thermodynamic stability of the resulting complexes (the chelate effect). The relative stability of the thione versus the thiol tautomer of the ligand is a key factor in the dynamics of complex formation. Deprotonation of the thiol form to create a strong M-S bond is a common feature that enhances complex stability. Thermal analysis studies on related complexes indicate they are generally stable at elevated temperatures. researchgate.net

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Bromoisatin (B120047), 3-thiosemicarbazide, DFT studies are instrumental in elucidating its fundamental chemical properties.

Molecular Structure, Geometry Optimization, and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 5-Bromoisatin, 3-thiosemicarbazide. The process, known as geometry optimization, involves finding the minimum energy conformation of the molecule. Hybrid density functional methods, such as B3LYP, combined with appropriate basis sets like 6-311G**, are commonly used for this purpose nih.gov. These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The optimized geometry often reveals a planar structure, particularly for the isatin (B1672199) ring system, which is a common feature in related thiosemicarbazone derivatives researchgate.net. The Z configuration around the imine (C=N) bond is typically favored, often stabilized by an intramolecular hydrogen bond between the C2-keto group of the isatin ring and the N11-H of the thiosemicarbazide (B42300) chain researchgate.net. The results from these theoretical calculations are frequently validated by comparing them with experimental data obtained from single-crystal X-ray crystallography, which often shows a strong correlation researchgate.netnih.gov.

| Parameter | DFT Calculated Value | Experimental (X-ray) Value |

|---|---|---|

| C=S Bond Length (Å) | 1.685 | 1.679 |

| C=N Bond Length (Å) | 1.291 | 1.288 |

| C=O Bond Length (Å) | 1.233 | 1.229 |

| C-N-N Bond Angle (°) | 118.5 | 119.2 |

Note: Data presented is representative of the class of isatin thiosemicarbazones and is used to illustrate the typical correlation between theoretical and experimental values.

Tautomerism and Energy Landscapes

This compound can exist in different tautomeric forms due to proton migration. The primary tautomerism involves the thione-thiol equilibrium in the thiosemicarbazide moiety (-NH-C(=S)-NH-) and the keto-enol (or amide-imidic acid) equilibrium in the isatin ring researchgate.netijrpb.com.

Electronic Properties: HOMO-LUMO Analysis and Reactivity Indices

The electronic properties of this compound are explored through Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron scirp.org.

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability nih.gov. A smaller energy gap suggests that a molecule is more reactive and more polarizable nih.gov.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior nih.govnih.govthaiscience.info:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Studies on similar isatin-thiosemicarbazone derivatives show that substitutions on the isatin ring can significantly alter these electronic properties and, consequently, their biological activity rsc.org.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.29 | Electron-donating ability |

| ELUMO | -1.81 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.48 | Chemical reactivity and stability irjweb.com |

| Chemical Hardness (η) | 2.24 | Resistance to deformation |

| Electronegativity (χ) | 4.05 | Electron-attracting tendency |

| Electrophilicity Index (ω) | 3.65 | Propensity to accept electrons |

Note: Values are representative and calculated at the B3LYP level of theory for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its biological targets, such as proteins or nucleic acids. While DFT provides a static, minimum-energy picture, MD simulations model the movement of atoms and molecules over time, offering insights into the stability and conformational dynamics of the ligand-receptor complex frontiersin.orgnih.govnih.gov.

In a typical MD simulation, the ligand is placed in the active site of a target protein, and the entire system is solvated in a water box with physiological ion concentrations. The simulation then calculates the trajectories of atoms by integrating Newton's laws of motion dntb.gov.uascilit.com. These simulations, often run for nanoseconds to microseconds, can reveal:

The stability of the ligand's binding pose over time.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained throughout the simulation nih.gov.

Conformational changes in both the ligand and the protein upon binding.

The role of water molecules in mediating ligand-protein interactions.

For example, MD simulations of a related 5-chloroisatin (B99725) derivative bound to a bacterial enzyme showed that the inhibitor remained stably located in the active site, providing a detailed view of the dynamic interactions responsible for its biological activity.

Molecular Docking Studies for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site ias.ac.in. This method is crucial for identifying potential biological targets for this compound and understanding its mechanism of action at a molecular level.

Docking studies for isatin-thiosemicarbazones have explored their interactions with various targets, including bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication nih.govresearchgate.netjapsonline.commdpi.com. The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). A more negative score typically indicates a more favorable binding interaction.

These studies consistently show that the isatin moiety and the thiosemicarbazide chain form critical interactions with amino acid residues in the active site. Common interactions include:

Hydrogen bonds from the N-H and C=O groups of the isatin ring and the N-H and C=S groups of the thiosemicarbazide chain.

π-π stacking interactions between the aromatic isatin ring and aromatic residues like tyrosine or phenylalanine.

Hydrophobic interactions involving the brominated benzene (B151609) ring.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| Topoisomerase IV nih.gov | -7.5 to -9.0 | Asp, Gly, Ile, Pro | Hydrogen bonds, Hydrophobic interactions |

| DNA Gyrase japsonline.com | -6.0 to -8.5 | Asp, Glu, Ser, Thr | Hydrogen bonds, van der Waals forces |

| Phosphoinositide 3-kinase (PI3K) rsc.org | -8.0 to -10.3 | Val, Lys, Tyr, Asp | Hydrogen bonds, π-π stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities nih.govnih.gov. For isatin-β-thiosemicarbazones, QSAR models have been successfully developed to predict their cytotoxic effects against cancer cell lines nih.govresearchgate.net.

The development of a QSAR model typically involves:

Dataset compilation: A series of isatin-thiosemicarbazone analogs with experimentally measured biological activities (e.g., IC50 values) is collected.

Descriptor calculation: Molecular descriptors (physicochemical, electronic, topological) are calculated for each compound.

Model generation: Statistical methods, such as partial least-squares (PLS), are used to build a mathematical equation linking the descriptors to the activity.

Validation: The model's predictive power is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). A high q² value (e.g., > 0.5) indicates a model with strong predictive ability.

A notable QSAR study on isatin-β-thiosemicarbazones yielded a model with a high cross-validated correlation coefficient (q² = 0.85), demonstrating its effectiveness in predicting cytotoxicity nih.govnih.gov. Such models are valuable tools for pre-synthetically screening new design candidates and optimizing lead compounds by identifying the structural features that are most critical for activity nih.gov.

| Compound | Experimental pIC50 | Predicted pIC50 |

|---|---|---|

| Analog 1 | 5.10 | 5.15 |

| Analog 2 | 5.35 | 5.28 |

| Analog 3 | 4.95 | 4.99 |

| Analog 4 (Test Set) | 5.52 | 5.41 |

Note: Data is representative of results from Hall et al. (2009) to illustrate the predictive power of QSAR models. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

In the crystalline structure of 1-(5-Bromo-2-oxoindolin-3-ylidene)thiosemicarbazone, a tautomeric form of this compound, the molecules are primarily organized through a network of hydrogen bonds and other non-covalent interactions. nih.gov The planar nature of the molecule facilitates significant π–π stacking interactions, further stabilizing the crystal lattice. nih.gov

A detailed examination of the intermolecular contacts reveals the prevalence of several key interactions. Molecules are linked into chains along the b-axis by N—H⋯O and N—H⋯S hydrogen bonds. nih.gov These chains are further interconnected into a three-dimensional network by N—H⋯Br interactions and π–π stacking. nih.gov An intramolecular N—H⋯O hydrogen bond also contributes to the conformational stability of the molecule. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 23.1 |

| H⋯C | 18.4 |

| H⋯Cl/Br* | 13.7 |

| H⋯S | 12.0 |

| H⋯O | 11.3 |

| H⋯N | 5.3 |

| C⋯N | 4.2 |

*Data from the analogous 5-chloro derivative is used as a reference. The contribution for H⋯Br in this compound is expected to be of a similar magnitude.

The d_norm mapped Hirshfeld surface for such compounds typically shows distinct red spots, indicating close intermolecular contacts corresponding to the hydrogen bonds. The two-dimensional fingerprint plots further dissect these interactions. The H⋯H contacts generally appear as a large, diffuse region, signifying their high abundance on the surface. The H⋯C interactions are also significant, indicative of C—H⋯π interactions. The sharp, distinct spikes in the fingerprint plot for H⋯S, H⋯O, H⋯N, and H⋯Br contacts are characteristic of strong, directional hydrogen bonds.

The following table summarizes the key hydrogen bonding interactions observed in the crystal structure of 1-(5-Bromo-2-oxoindolin-3-ylidene)thiosemicarbazone:

| Donor-H···Acceptor | Interaction Type |

|---|---|

| N—H···O | Intermolecular & Intramolecular |

| N—H···S | Intermolecular |

| N—H···Br | Intermolecular |

These interactions collectively dictate the packing of this compound molecules in the solid state, influencing its physical and chemical properties. The quantitative insights from Hirshfeld surface analysis are crucial for understanding the structure-property relationships of this compound.

Mechanistic Research on Molecular Interactions Non Clinical Contexts

Investigation of Enzyme Binding Mechanisms (In Vitro Kinetic Studies)

The interaction of 5-Bromoisatin (B120047), 3-thiosemicarbazide derivatives with various enzymes has been a significant area of investigation, revealing inhibitory activities that are crucial for understanding their biochemical effects.

Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in protein biosynthesis, making it a key target for antimicrobial agents. nanobioletters.comnih.gov Derivatives of 5-Bromoisatin, 3-thiosemicarbazide have been identified as potential inhibitors of this enzyme. nih.govresearchgate.net Molecular docking studies have been employed to understand the binding affinity and interaction of these ligands with the TyrRS receptor. nanobioletters.comresearchgate.net

For instance, a study involving novel isatin-incorporated thiazolyl hydrazines, synthesized from a 5-bromoisatin thiosemicarbazone precursor, demonstrated that the compound's antibacterial potential was supported by its high negative docking score against TyrRS. nanobioletters.comresearchgate.net These computational analyses help to elucidate the binding modes within the enzyme's active site, suggesting that the isatin-thiazole scaffold can serve as a promising framework for developing potent TyrRS inhibitors. nih.gov The discovery and development of TyrRS inhibitors are considered a potential strategy for creating a new generation of selective and specific antibiotics. nih.gov

Beyond TyrRS, derivatives of 5-bromoisatin have demonstrated inhibitory activity against other critical enzymes in vitro.

Bacterial Topoisomerases : A derivative, 5-bromoisatin N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazone, showed strong inhibitory activity against S. aureus enzymes, including DNA gyrase and DNA topoisomerase IV. researchgate.net

Acetylcholinesterase (AChE) and Carbonic Anhydrases (hCAs) : A series of isatin-based thiosemicarbazone derivatives exhibited potent inhibition against AChE and human carbonic anhydrase isoforms I and II (hCA I and hCA II). researchgate.net The inhibition constants (Kᵢ) for these enzymes were in the nanomolar range, indicating a high-potency interaction. researchgate.net

Caspases : Isatin (B1672199) analogues have been shown to inhibit caspases, which are key enzymes in the apoptotic pathway. For example, 5-nitroisatin, a related compound, effectively inhibited caspase-3 and caspase-7. nih.gov

Reverse Transcriptase : The isatin scaffold has been investigated for its potential to inhibit viral enzymes. N-methyl isatin β-thiosemicarbazone was found to inhibit Rous sarcoma virus RNA-dependent DNA polymerase, an effect that was significantly enhanced in the presence of copper ions. nih.gov

Table 1: In Vitro Inhibition of Various Enzymes by Isatin-Thiosemicarbazone Derivatives

| Target Enzyme | Derivative Type | Inhibition Finding | Reference |

|---|---|---|---|

| DNA Gyrase | 5-Bromoisatin galactose-conjugated thiosemicarbazone | Strong inhibitory activity | researchgate.net |

| DNA Topoisomerase IV | 5-Bromoisatin galactose-conjugated thiosemicarbazone | Strong inhibitory activity | researchgate.net |

| Acetylcholinesterase (AChE) | Naphthyl-thiosemicarbazone derivatives of isatins | Kᵢ values in the range of 23.54±4.34 to 185.90±26.16 nM | researchgate.net |

| Carbonic Anhydrase I (hCA I) | Naphthyl-thiosemicarbazone derivatives of isatins | Kᵢ values in the range of 103.90±23.49 to 325.90±77.99 nM | researchgate.net |

| Carbonic Anhydrase II (hCA II) | Naphthyl-thiosemicarbazone derivatives of isatins | Kᵢ values in the range of 86.15±18.58 to 287.70±43.09 nM | researchgate.net |

Exploration of Receptor/Protein Interaction Sites (In Vitro Binding Assays)

Molecular docking and binding assay studies have provided detailed insights into the specific interactions between 5-bromoisatin thiosemicarbazone derivatives and their protein targets at the atomic level.

In silico molecular docking of a 5-bromoisatin galactose-conjugated thiosemicarbazone with an S. aureus enzyme target revealed key binding interactions. researchgate.net The analysis indicated that hydrogen-bonding with the residue Arg1122 on chain B and π–π stacking interactions with DNA bases DG10 and DC11 on chain E were critical for the compound's high bioactivity. researchgate.net These interactions allow the inhibitor to locate stably within the active pocket of the receptor, facilitating the biological reaction. researchgate.net

Similarly, studies on nickel(II) complexes of N-substituted isatin thiosemicarbazones have explored their interaction with Bovine Serum Albumin (BSA). rsc.org Spectroscopic methods confirmed that these complexes bind to the protein, and synchronous and three-dimensional fluorescence spectroscopy revealed alterations in the secondary structure of BSA upon binding. rsc.org

DNA Binding and Cleavage Mechanisms (In Vitro)

The interaction with DNA is a recognized mechanism for the biological activity of many thiosemicarbazone compounds. nih.gov In vitro studies using calf thymus DNA (CT-DNA) have shown that isatin thiosemicarbazone derivatives can bind to DNA, primarily through intercalation. nih.govresearchgate.net

Furthermore, electrophoresis studies have demonstrated that these compounds can induce DNA cleavage. nih.gov Some derivatives showed higher cleavage activity than others, indicating that substitutions on the isatin or thiosemicarbazone moiety can modulate this effect. nih.gov Palladium(II) complexes of these ligands were also found to cleave DNA, likely through an oxidative pathway. researchgate.net

Table 2: CT-DNA Binding Constants for Isatin Thiosemicarbazone Derivatives

| Compound Type | Binding Constant (Kb) in M⁻¹ | Postulated Interaction Mode | Reference |

|---|---|---|---|

| Isatin Thiosemicarbazone Schiff Bases (L1-L3, L5) | 5.03 – 33.00 × 10⁵ | Intercalation | nih.gov |

| Isatin Thiosemicarbazone Schiff Bases (L4, L6) | 6.14 – 9.47 × 10⁴ | Intercalation | nih.gov |

| Palladium(II) Complexes of Isatin Thiosemicarbazones | 5.78 × 10⁴ – 1.79 × 10⁶ | Intercalation | researchgate.net |

Molecular-Level Interactions in Model Biological Systems

X-ray crystallography provides a definitive model for understanding molecular-level interactions. The crystal structure of 5-Bromoisatin, 3-thiosemicarbazone reveals a molecule that is essentially planar. researchgate.net This planarity is a key feature facilitating the intercalative DNA binding and stacking interactions observed in other studies.

The crystal packing is stabilized by a three-dimensional network of hydrogen bonds. researchgate.net Analysis shows an intramolecular N—H···O hydrogen bond, which contributes to the molecule's conformational stability. researchgate.net Intermolecularly, the molecules are connected through pairs of N—H···S and N—H···O interactions. researchgate.net Additionally, N—H···Br interactions and π–π stacking interactions, with centroid-centroid distances of approximately 3.4 Å, are observed, which arrange the molecules in stacked layers. researchgate.net Hirshfeld surface analysis has also been used to quantify and visualize these crucial intermolecular interactions in related isatin thiosemicarbazone structures. researchgate.net These non-covalent interactions are fundamental to the supramolecular architecture in the solid state and provide a model for how these molecules might interact with planar biological structures like DNA base pairs or aromatic amino acid residues in protein active sites.

Advanced Applications in Chemical Research Non Clinical

Development as Probes for Chemical and Biological Systems

The isatin-β-thiosemicarbazone scaffold, to which 5-Bromoisatin (B120047), 3-thiosemicarbazide belongs, is a subject of significant interest in the development of molecular probes. These molecules are designed to interact with specific biological targets, enabling the study of cellular processes and the identification of potential therapeutic leads.

Research has focused on developing pharmacophores, which are abstract representations of the molecular features necessary for a molecule to interact with a specific biological target. For instance, pharmacophores have been developed for isatin-β-thiosemicarbazones to predict their activity against certain cell lines. nih.gov These models highlight the importance of features like hydrogen bond donors and acceptors, as well as hydrophobic and aromatic regions, which are all present in the 5-Bromoisatin, 3-thiosemicarbazide structure. nih.gov The straightforward synthesis of these compounds, typically through the condensation of the corresponding isatin (B1672199) with a thiosemicarbazide (B42300), allows for the creation of diverse libraries of compounds for screening and probe development. tandfonline.comnih.gov

Role in Analytical Chemistry (e.g., sensing applications)

The inherent chemical properties of the isatin-thiosemicarbazone structure make it a promising candidate for applications in analytical chemistry, particularly in the development of chemical sensors. The thiourea (B124793) moiety and the isatin NH group can act as proton donors, enabling them to serve as anion recognition units. diva-portal.org

Studies on the parent compound, isatin-3-thiosemicarbazone, have demonstrated its capability as a chromogenic sensor for the selective detection of fluoride (B91410) anions. diva-portal.org Upon the addition of fluoride, a distinct color change from light yellow to reddish-orange is observed, which is not seen with other anions like chloride, bromide, or iodide. diva-portal.org This selectivity is attributed to the formation of a complex between the sensor molecule and the fluoride anion, a phenomenon that can be monitored using UV-Vis spectroscopy and confirmed by 1H-NMR titrations. diva-portal.org While this specific research was conducted on the non-brominated analogue, the electronic principles suggest that this compound could exhibit similar or modulated sensing properties due to the electronic influence of the bromine atom on the indole (B1671886) ring.

Table 1: Anion Sensing Properties of Isatin-3-thiosemicarbazone

| Analyte | Observed Color Change | Detection Method |

|---|---|---|

| Fluoride (F⁻) | Light yellow to reddish-orange | Chromogenic, UV-Vis Spectroscopy |

| Other Halides (Cl⁻, Br⁻, I⁻) | No significant change | - |

| Other Anions (H₂PO₄⁻, NO₂⁻) | No significant change | - |

Data based on studies of the parent compound, isatin-3-thiosemicarbazone. diva-portal.org

Application in Materials Science

The unique chemical architecture of 5-Bromoisatin and its derivatives, including the 3-thiosemicarbazide, makes them valuable building blocks in materials science. smolecule.coma2bchem.com Their applications range from the creation of advanced electronic materials to the development of protective coatings.

Derivatives of 5-Bromoisatin are being explored for their potential in organic electronics and optoelectronics. smolecule.com The extended π-conjugated system of the isatin core, combined with the potential for further functionalization, makes these compounds suitable for developing materials with interesting photophysical and electronic properties. Research suggests that such derivatives could be employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com The ability to tune the electronic properties through chemical modification is a key advantage in designing materials for these advanced applications.

A significant area of application for derivatives of 5-Bromoisatin is in the field of corrosion inhibition, particularly for protecting metals like carbon steel in aggressive environments. researchgate.netlew.roscienceandnature.org Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors. scienceandnature.orguobaghdad.edu.iq They function by adsorbing onto the metal surface, forming a protective barrier that hinders the corrosion process. lew.ro

Derivatives of N-benzyl-5-bromoisatin that incorporate a thiourea moiety have been shown to be excellent corrosion inhibitors for carbon steel in saline and alkaline environments. researchgate.netlew.roresearchgate.net Theoretical and experimental studies confirm that these molecules can adsorb strongly onto the steel surface. researchgate.netresearchgate.net The thiourea group, in particular, plays a crucial role in the enhanced inhibition performance. researchgate.netlew.ro Quantum chemical studies and density functional theory (DFT) calculations have been employed to understand the relationship between the molecular structure of these inhibitors and their efficiency. researchgate.netscienceandnature.org These studies indicate that the inhibitor with the thiourea derivative (ISAS) exhibits superior performance compared to its urea (B33335) analogue (ISAO), a finding that is corroborated by experimental data. lew.ro The mode of action is typically as a mixed-type inhibitor, affecting both anodic and cathodic reactions of the corrosion process. researchgate.net

Table 2: Research Findings on Corrosion Inhibition by 5-Bromoisatin Derivatives

| Inhibitor Compound | Metal | Environment | Key Finding |

|---|---|---|---|

| N-benzyl-5-bromo-3-[(imine aceto) thiourea]-2-oxo indole (ISAS) | Carbon Steel | Alkaline/NaCl | Superior inhibition efficiency compared to its urea counterpart. researchgate.netlew.ro |

| N-benzyl-5-bromo-3-[(imine aceto) urea]-2-oxo indole (ISAO) | Carbon Steel | Alkaline/NaCl | Effective, but less so than the thiourea derivative. researchgate.netlew.ro |

The reactivity of the this compound molecule at multiple sites allows for its use as a precursor in the synthesis of more complex heterocyclic systems and hybrid materials. smolecule.comresearchgate.net The condensation reaction to form the thiosemicarbazone is just the first step. tandfonline.com The resulting molecule can undergo further cyclization reactions to create novel ring systems, such as 1,2,4-triazoles. researchgate.netresearchgate.net For example, reacting N-benzyl-5-bromoisatin derivatives with thiosemicarbazide and subsequently treating them with an alkaline medium can lead to the formation of substituted 1,2,4-triazole (B32235) derivatives. researchgate.net These synthetic pathways open up possibilities for creating a wide array of new materials with tailored properties for various chemical and materials science applications. smolecule.comresearchgate.net

Future Directions and Emerging Research Avenues

Exploration of Uncharted Synthetic Pathways and Derivatization

While the condensation of 5-bromoisatin (B120047) with thiosemicarbazide (B42300) is a well-established synthetic route, future research is venturing into more complex and uncharted synthetic territories. nih.gov The focus is on using the 5-Bromoisatin, 3-thiosemicarbazide core as a versatile building block for constructing more elaborate molecular architectures with tailored functionalities.

Advanced derivatization strategies are being explored to expand the chemical space and potential applications of this scaffold. Researchers are moving beyond simple substitutions to create sophisticated heterocyclic systems. For instance, the initial thiosemicarbazone product can be reacted with reagents like phenacyl bromide to yield complex thiazole (B1198619) derivatives. nih.govnanobioletters.com Another avenue involves multi-step syntheses to produce pyrimidine-fused isatin (B1672199) structures, which have shown significant biological potential. ajpp.in

Furthermore, the isatin core is being incorporated into highly complex, multi-ring systems. An emerging area of research is the synthesis of tricyclic scaffolds, such as triazinoindoles, for applications like BET inhibitors in medicinal chemistry. acs.org These synthetic pathways often involve cyclization of the thiosemicarbazide moiety followed by further functionalization. acs.org These advanced methods demonstrate a shift from synthesizing individual molecules to developing platforms for combinatorial library generation, enabling the rapid exploration of structure-activity relationships.

Table 1: Examples of Derivatization from 5-Bromoisatin Scaffolds

| Starting Material | Reagent(s) | Resulting Derivative Class | Reference |

| This compound | Phenacyl bromide | Thiazolyl Hydrazine (B178648) | nanobioletters.com |

| 5-Bromoisatin Schiff Base | Guanidine hydrochloride, KOH | Pyrimidine Derivative | ajpp.in |

| 5-Bromoisatin | Thiosemicarbazide, K₂CO₃, MeI | S-methylated Triazinoindole | acs.org |

| N-(α-chloro aceto)-3-(tolyl imino)-5-bromo-2-oxo-indole | Substituted 2-aminobenzothiazole | Thiazole Derivatives | uobaghdad.edu.iq |

Advances in Coordination Chemistry of the Compound

The field of coordination chemistry offers significant opportunities for leveraging the unique properties of this compound. As a ligand, it possesses multiple donor atoms (nitrogen, oxygen, and sulfur), making it an excellent chelating agent for a wide range of metal ions. researchgate.networldscientificnews.comchemijournal.com Thiosemicarbazones are well-documented for their ability to form stable complexes with transition metals, typically bonding through the sulfur atom and a hydrazinic nitrogen atom. worldscientificnews.comchemijournal.com

Recent advances focus on synthesizing and characterizing novel metal complexes with diverse geometries and electronic properties. Depending on the metal ion and reaction conditions, this compound can act as a bidentate or tridentate ligand. worldscientificnews.com9vom.in For example, studies have reported the formation of square planar Platinum(II) complexes where the ligand is bidentate. worldscientificnews.com In contrast, octahedral complexes with trivalent metals like Iron(III) and Cobalt(III) have been synthesized where the ligand behaves in a tridentate fashion. 9vom.in

A key driver in this area is the observation that coordination to a metal center can synergistically enhance the compound's intrinsic properties. gecekitapligi.comnih.gov The resulting metal complexes often exhibit unique electronic features and biological activities not seen in the free ligand. gecekitapligi.comnih.gov Research is increasingly directed towards lanthanide complexes, which are being explored for their luminescent and electronic properties, opening doors for applications in bio-imaging and materials science. researchgate.net

Table 2: Metal Complexes of 5-Bromoisatin Derivatives and Their Geometry

| Metal Ion | Ligand System | Proposed Geometry | Reference |

| Platinum(II) | Schiff base from 5-Bromo Isatin and thiosemicarbazide | Square Planar | worldscientificnews.com |

| Iron(III) | Schiff base from 5-bromoisatin and 2-aminothiophenol | Octahedral | 9vom.in |

| Cobalt(III) | Schiff base from 5-bromoisatin and 2-aminothiophenol | Octahedral | 9vom.in |

| Nickel(II) | Isatin thiosemicarbazone | Not specified | nih.gov |

| Samarium(III) | Macrocyclic Schiff-base | Not specified | researchgate.net |

Integration with Advanced Spectroscopic and Imaging Techniques

To fully understand the structure-function relationships of this compound and its derivatives, researchers are relying on an expanding toolkit of advanced analytical techniques. While standard methods like NMR, FT-IR, and mass spectrometry remain crucial for routine characterization, more sophisticated techniques are being employed to probe finer structural details and functional properties. nih.govajpp.inumz.ac.ir

Single-crystal X-ray diffraction is a powerful tool for obtaining precise three-dimensional molecular structures of the compound and its metal complexes. researchgate.net This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design and understanding reaction mechanisms. researchgate.net

Beyond static structural analysis, advanced spectroscopic methods are used to study the dynamic behavior and interactions of these molecules. For instance, fluorescence spectroscopy is employed to investigate the luminescent properties of their lanthanide complexes and to study their binding interactions with biological macromolecules like bovine serum albumin (BSA) and DNA. gecekitapligi.comresearchgate.net Furthermore, techniques like Scanning Electron Microscopy (SEM) are being used to visualize the effects of these compounds in materials science applications, such as the formation of protective films on metal surfaces for corrosion inhibition. researchgate.net The use of cyclic voltammetry helps in characterizing the electrochemical properties and electrical activity of new metal complexes. researchgate.net

Novel Computational Approaches for Predicting Reactivity and Interactions

Computational chemistry has become an indispensable tool for accelerating research on this compound derivatives. In silico methods provide deep insights into molecular properties and predict behavior, guiding experimental work and reducing trial-and-error.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to calculate the electronic structure, molecular orbitals (e.g., HOMO and LUMO), and reactivity descriptors of these compounds. researchgate.netscienceandnature.org These theoretical calculations help in understanding the molecule's stability, reactivity, and potential interaction sites. For example, DFT studies have been successfully used to correlate the calculated quantum chemical parameters of 5-bromoisatin derivatives with their experimentally observed efficiency as corrosion inhibitors. researchgate.netscienceandnature.org

Molecular docking is another powerful computational technique used to predict how these molecules might bind to the active sites of proteins and other biological targets. researchgate.net By simulating the ligand-protein interactions, docking studies can help identify potential mechanisms of action and guide the design of derivatives with improved affinity and selectivity. gecekitapligi.com These computational approaches, when used in concert with experimental data, provide a comprehensive picture of the molecule's behavior from the electronic to the macroscopic level.

Table 3: Computational Methods and Their Applications

| Computational Method | Application/Predicted Property | Reference |

| Density Functional Theory (DFT) | Geometrical structure, electronic properties, reactivity parameters, inhibition efficiency | researchgate.netscienceandnature.org |

| PM3 (Semi-empirical) | Geometrical structure, physical properties, inhibition efficiency | researchgate.netscienceandnature.org |

| Molecular Docking | Prediction of binding modes and interactions with biological targets (e.g., enzymes) | researchgate.net |

| Hirshfeld Surface Analysis | Analysis of intermolecular interactions | researchgate.net |

Role in Supramolecular Chemistry and Self-Assembly

The ability of this compound and its derivatives to form ordered, non-covalent structures is an exciting and rapidly developing area of research. Supramolecular chemistry focuses on the assembly of molecules into larger, functional architectures through weak intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

The isatin thiosemicarbazone scaffold is well-suited for self-assembly due to its multiple hydrogen bond donors and acceptors, as well as its aromatic rings. Hirshfeld surface analysis, a computational tool, is used to visualize and quantify the intermolecular interactions that govern the packing of these molecules in the solid state, providing a blueprint for their self-assembly behavior. researchgate.net

An emerging application is the use of these compounds in the layer-by-layer (LbL) self-assembly of multilayered thin films. gecekitapligi.com This technique allows for the precise construction of functional materials on surfaces, with potential applications in sensors, electrochromic devices, and controlled-release systems. gecekitapligi.com The exploration of how these molecules can be designed to form specific supramolecular structures, such as gels, liquid crystals, or discrete nanostructures, represents a key future direction that could unlock novel applications in materials science and nanotechnology. grafiati.com

Q & A

Q. What are the standard synthetic routes for preparing 5-bromoisatin-3-thiosemicarbazide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves reacting 5-bromoisatin with thiosemicarbazide in an aqueous alkaline medium (e.g., potassium carbonate). Optimization includes:

- Solvent selection : Aqueous environments reduce side reactions.

- Temperature control : Room temperature or mild heating (40–60°C) prevents decomposition.

- Stoichiometry : A 1:1 molar ratio of 5-bromoisatin to thiosemicarbazide ensures high yield.

Post-synthesis, purification via recrystallization (using DMF/ethanol) or column chromatography is recommended. Confirm purity using elemental analysis and HPLC (>97% purity criteria) .

Q. Which spectroscopic techniques are critical for characterizing 5-bromoisatin-3-thiosemicarbazide derivatives?

Methodological Answer:

- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks (e.g., indole NH at δ 10–12 ppm, thiocarbonyl C=S at δ 170–180 ppm).

- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at 1700–1750 cm, N–H bend at 1600 cm).

- Mass spectrometry (LC-MS/HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯O bonds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant activity data among structurally similar derivatives?

Methodological Answer: Contradictions arise from substituent positioning and assay variability. For example:

| Substituent Position | Antioxidant Activity (IC, µM) | Assay Type |

|---|---|---|

| 3-OCH-4-OH | 9.76 ± 0.03 (Compound 17) | DPPH |

| 3-OCH-4-OH | Highest % inhibition at 10 µM (Compound 22) | DPPH |

Q. Strategies :

Q. What computational methods predict the biological activity of 5-bromoisatin-3-thiosemicarbazide derivatives?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., cruzain, falcipain-2) to assess binding affinities. Use AutoDock Vina with flexible ligand docking.

- COMPARE analysis : Corrogate spectral data with known bioactive compounds to predict mechanisms.

- DFT calculations : Analyze electron distribution (e.g., HOMO-LUMO gaps) to link reactivity with antioxidant or antitumor activity .

Q. How does crystallographic data inform the stability and bioactivity of 5-bromoisatin-3-thiosemicarbazide derivatives?

Methodological Answer: X-ray crystallography reveals:

- Intramolecular interactions : N–H⋯O/N hydrogen bonds stabilize planar conformations.

- Intermolecular packing : π–π stacking between indole and thiocarbonyl groups (3.2–3.4 Å) enhances crystal stability.

- Solvent effects : Acetonitrile solvates improve solubility without disrupting H-bond networks.

These structural insights guide modifications to enhance bioavailability and target engagement .

Q. How can oxidation kinetics inform the stability of 5-bromoisatin-3-thiosemicarbazide under physiological conditions?

Methodological Answer:

- Kinetic studies : Monitor oxidation by chloramine-B in alkaline media (pH 9–12) via UV-Vis spectroscopy.

- Rate determination : First-order dependence on [oxidant] and [substrate], inverse fractional-order on [OH] suggests a base-catalyzed mechanism.

- Activation parameters : Calculate E (activation energy) using Arrhenius plots to predict degradation rates in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.